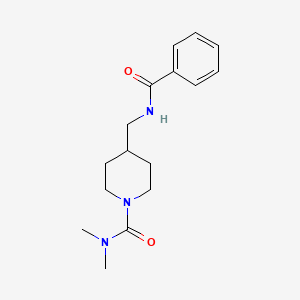
2-(4-(methylthio)phenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Methylthio)phenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic compound. It belongs to the class of amides, characterized by the presence of an acetamide group attached to a phenyl ring substituted with a methylthio group and an oxadiazole ring substituted with a pyridine ring. Its unique structure lends it to a variety of chemical and biological applications, and it has garnered significant interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(methylthio)phenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves a multi-step process:
Formation of the 1,3,4-oxadiazole ring: A common precursor is carboxylic acid hydrazide, which undergoes cyclization in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) to form the 1,3,4-oxadiazole ring.
Substitution with pyridin-4-yl group: The resulting oxadiazole derivative is then further functionalized through nucleophilic substitution with 4-bromopyridine or pyridin-4-yl halides.
Acetylation reaction: The final step involves the acetylation of the phenyl group substituted with a methylthio group. This reaction typically requires an acylating agent like acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Scaling up to industrial production of this compound involves optimization of the above steps to increase yields and minimize costs:
Efficient catalysis: Use of catalysts to improve reaction rates and selectivity.
Solvent selection: Choosing solvents that maximize product solubility and facilitate easy purification.
Purification techniques: Employing methods like recrystallization, column chromatography, and crystallization under controlled temperature and pressure conditions to ensure high purity.
Types of Reactions:
Oxidation: The sulfur atom in the methylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The carbonyl group in the acetamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The phenyl ring and pyridine ring can undergo electrophilic and nucleophilic substitution reactions respectively, facilitating further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, catalytic amounts of osmium tetroxide (OsO4).
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Substitution: Halogens, nucleophiles, various acids and bases.
Major Products:
Sulfoxides and sulfones: Resulting from oxidation of the methylthio group.
Amines: Formed by reduction of the acetamide group.
Functionalized derivatives: Through substitution reactions at the phenyl and pyridine rings.
科学研究应用
This compound is highly versatile and is employed in multiple scientific fields:
Chemistry: Used as a starting material for the synthesis of more complex molecules, especially those with pharmaceutical interest.
Biology: Studied for its potential bioactivity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a drug lead compound, particularly in targeting specific biological pathways involved in disease.
Industry: Utilized in material science for the development of advanced polymers and composites with unique properties.
作用机制
Molecular Targets and Pathways: The compound exerts its effects by interacting with specific molecular targets within cells. For example:
Enzyme inhibition: It may bind to the active site of enzymes, inhibiting their function and thus modulating biochemical pathways.
Receptor interaction: It might interact with cellular receptors, affecting signal transduction and cellular responses.
Mechanistic Insights: The presence of the 1,3,4-oxadiazole and pyridine moieties suggests potential for disrupting specific protein-protein interactions or binding to nucleic acids, influencing gene expression and cellular metabolism.
相似化合物的比较
2-(4-(Methylsulfonyl)phenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide
2-(4-(Methylthio)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide
N-(5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)-2-(pyridin-4-yl)acetamide
Each of these compounds offers distinct advantages for specific applications based on their differing functional groups and reactivity.
There you go. If there's anything specific you want to dive deeper into, let me know.
属性
IUPAC Name |
2-(4-methylsulfanylphenyl)-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-23-13-4-2-11(3-5-13)10-14(21)18-16-20-19-15(22-16)12-6-8-17-9-7-12/h2-9H,10H2,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBZYAMYWJFJOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-chlorobenzyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole](/img/structure/B2932866.png)
![{Imidazo[1,5-a]pyridin-6-yl}methanamine](/img/structure/B2932869.png)
![Tert-butyl 4-[(2-chloropropanoylamino)methyl]-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B2932870.png)
![1-(3-fluorobenzyl)-3-(4-fluorophenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)


![N-(2,3-dimethoxybenzyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2932878.png)
![2-(methylsulfanyl)-N-{1-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2932879.png)
![N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2932880.png)
![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-6-fluoropyridine-3-sulfonamide](/img/structure/B2932881.png)
![3-(butan-2-yl)-1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2932882.png)
![N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]cyclohexanesulfonamide](/img/structure/B2932883.png)
